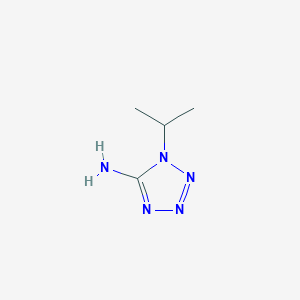

1-(Propan-2-yl)-1h-tetrazol-5-amine

説明

Structure

3D Structure

特性

IUPAC Name |

1-propan-2-yltetrazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-3(2)9-4(5)6-7-8-9/h3H,1-2H3,(H2,5,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZTYGNWUNKTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867720 | |

| Record name | 1-(Propan-2-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-29-1 | |

| Record name | NSC11108 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Synthesis and Application of Alkyl-Substituted Aminotetrazoles: A Technical Guide for Researchers

A comprehensive overview of the historical development, synthetic evolution, and therapeutic significance of a pivotal class of nitrogen-rich heterocycles.

Introduction

The tetrazole nucleus, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, represents a cornerstone of modern medicinal and materials chemistry. Among its derivatives, alkyl-substituted aminotetrazoles have emerged as a class of compounds with remarkable versatility, finding applications ranging from potent therapeutic agents to high-energy materials. Their unique physicochemical properties, including their ability to act as bioisosteres for carboxylic acids and their high nitrogen content, have driven decades of research into their synthesis and biological activity. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and synthetic methodologies of alkyl-substituted aminotetrazoles, with a particular focus on their application in drug development for researchers, scientists, and professionals in the field.

I. A Historical Journey: From a Novelty to a Privileged Scaffold

The story of aminotetrazoles begins with the synthesis of the parent compound, 5-aminotetrazole. In 1892, Johannes Thiele first reported its synthesis through the diazotization of aminoguanidine.[1] However, it was the work of Arthur Hantzsch in 1901, who prepared it from the reaction of hydrazoic acid and cyanamide, that firmly established its structure.[1] These early methods, while foundational, laid the groundwork for future explorations into substituted derivatives.

The foray into alkyl-substituted aminotetrazoles gained significant momentum in the mid-20th century. A pivotal 1957 publication by Percival and Herbst detailed the preparation and properties of various alkylated 5-aminotetrazoles, marking a key milestone in the field. Their work systematically explored the direct alkylation of 5-aminotetrazole, a process that often yields a mixture of N1 and N2-substituted isomers, highlighting the challenges of regioselectivity that would drive synthetic innovation for years to come.

Early synthetic strategies for introducing alkyl groups were often extensions of the methods used for the parent compound, such as the reaction of dialkylcyanamides with hydrazoic acid. These initial explorations were crucial in establishing the fundamental reactivity of the aminotetrazole core and set the stage for the development of more sophisticated and selective synthetic routes.

II. The Synthetic Arsenal: From Classical Reactions to Modern Innovations

The synthesis of alkyl-substituted aminotetrazoles has evolved significantly from its early days. Modern methodologies prioritize efficiency, selectivity, and functional group tolerance, enabling the creation of diverse molecular libraries for drug discovery and other applications.

Direct Alkylation of 5-Aminotetrazole

The most straightforward approach to N-substituted aminotetrazoles is the direct alkylation of the 5-aminotetrazole ring. However, this method is often hampered by a lack of regioselectivity, leading to a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction conditions.

Experimental Protocol: General Procedure for the Methylation of 5-Aminotetrazole [2]

-

Suspension: Suspend 5-aminotetrazole in a suitable solvent (e.g., acetone, acetonitrile, or DMF) in a round-bottom flask.

-

Salt Formation: Add a base (e.g., sodium hydroxide or potassium carbonate) to the suspension and stir to form the aminotetrazole salt.

-

Methylation: Carefully add a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Work-up: Remove the solvent under reduced pressure. The resulting residue can then be purified by column chromatography or fractional crystallization to separate the N1 and N2 isomers.

| Alkylating Agent | Base | Solvent | Typical N1:N2 Ratio | Reference |

| Methyl Iodide | NaOH | Acetone | Varies | [2] |

| Dimethyl Sulfate | K2CO3 | DMF | Varies | [2] |

Table 1: Representative conditions for the methylation of 5-aminotetrazole.

Desulfurization of Thioureas

A powerful and versatile strategy for the synthesis of 1,5-disubstituted and N,N-disubstituted 5-aminotetrazoles involves the desulfurative cyclization of substituted thioureas in the presence of an azide source. This method offers a high degree of control over the substitution pattern.

Causality Behind Experimental Choices: The use of a thiourea precursor allows for the pre-installation of the desired alkyl or aryl substituents on the nitrogen atoms. The desulfurizing agent, often a heavy metal salt like HgCl₂ or a safer alternative like bismuth nitrate, activates the thiourea towards nucleophilic attack by the azide ion, leading to the formation of a guanyl azide intermediate which then cyclizes to the tetrazole.

Experimental Protocol: Bismuth Nitrate-Promoted Three-Component Synthesis of 1-Substituted-5-aminotetrazoles [3][4]

-

Reaction Setup: To a microwave reactor vial, add the primary amine (1.0 equiv), phenyl isothiocyanate (1.0 equiv), and sodium azide (3.0 equiv) in acetonitrile.

-

Catalyst Addition: Add bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (1.0 equiv) to the mixture.

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 125 °C for 2-5 minutes.

-

Work-up and Purification: After cooling, the product often precipitates and can be isolated by filtration and recrystallization from a suitable solvent like ethanol.

| Amine | Product | Yield (%) | Reaction Time (min) | Reference |

| Benzylamine | 1-Benzyl-N-phenyl-1H-tetrazol-5-amine | 89 | 2 | [3] |

| Ethylamine | 1-Ethyl-N-phenyl-1H-tetrazol-5-amine | 32 | 2 | [4] |

| Aniline | 1,N-Diphenyl-1H-tetrazol-5-amine | 75 | 2 | [3] |

Table 2: Examples of 1-substituted-5-aminotetrazoles synthesized via a bismuth nitrate-promoted three-component reaction.

Caption: General workflow for the synthesis of alkyl-substituted aminotetrazoles via the desulfurization of thioureas.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have revolutionized the synthesis of complex molecules, including alkyl-substituted aminotetrazoles. The Ugi-azide four-component reaction (UT-4CR) is a prominent example, allowing for the rapid generation of diverse 1,5-disubstituted α-amino tetrazoles.[5][6]

Trustworthiness of the Protocol: The self-validating nature of MCRs lies in their convergent and atom-economical approach. The formation of the final product from multiple starting materials in a single step provides inherent confirmation of the desired reaction pathway.

Experimental Protocol: Ugi-Azide Four-Component Reaction (UT-4CR) [6]

-

Reaction Setup: In a suitable solvent such as methanol, combine the aldehyde or ketone (1.0 equiv), a primary or secondary amine (1.0 equiv), an isocyanide (1.0 equiv), and an azide source like trimethylsilyl azide (TMSN₃) (1.0 equiv).

-

Reaction: Stir the mixture at room temperature for 24-48 hours.

-

Work-up: The product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Caption: Reactants in the Ugi-Azide Four-Component Reaction for the synthesis of 1,5-disubstituted α-amino tetrazoles.

III. Therapeutic Significance: Alkyl-Substituted Aminotetrazoles in Drug Development

The unique properties of the tetrazole ring, particularly its ability to act as a bioisostere of a carboxylic acid with improved metabolic stability and lipophilicity, have made it a privileged scaffold in medicinal chemistry. Several blockbuster drugs feature an alkyl-substituted tetrazole moiety, highlighting the therapeutic importance of this chemical class.

Cilostazol: A Phosphodiesterase 3 (PDE3) Inhibitor

Cilostazol, marketed under the brand name Pletal, is a medication used to treat the symptoms of intermittent claudication in peripheral vascular disease.[7] It contains a 1-cyclohexyl-1H-tetrazol-5-yl moiety.

Mechanism of Action: Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3).[7][8] Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[9] This increase in cAMP activates protein kinase A (PKA), which in turn inhibits platelet aggregation and promotes vasodilation by preventing the activation of myosin light-chain kinase.[7][10]

Caption: The role of Losartan in the Renin-Angiotensin-Aldosterone System (RAAS).

IV. Conclusion and Future Perspectives

The journey of alkyl-substituted aminotetrazoles from their initial discovery to their current status as privileged scaffolds in drug development is a testament to the power of synthetic innovation and the intricate relationship between chemical structure and biological function. The evolution of synthetic methodologies, from classical alkylation to sophisticated multicomponent reactions, has provided researchers with the tools to explore a vast chemical space and tailor molecular properties for specific therapeutic targets.

The success of drugs like Cilostazol and Losartan underscores the profound impact that the strategic incorporation of an alkyl-substituted aminotetrazole moiety can have on the pharmacokinetic and pharmacodynamic profiles of a molecule. As our understanding of disease pathways deepens and synthetic capabilities continue to expand, it is certain that this remarkable class of heterocycles will continue to play a pivotal role in the discovery and development of new and improved medicines. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel applications for these versatile compounds in areas beyond traditional drug discovery.

References

-

Cilostazol. In: Wikipedia. [Link]

-

Mechanisms of action of cilostazol. Cilostazol inhibits... - ResearchGate. [Link]

-

What is the mechanism of Cilostazol? - Patsnap Synapse. [Link]

-

What is the mechanism of action and dosing of Cilostazol (phosphodiesterase 3 inhibitor) for intermittent claudication in peripheral artery disease? - Dr.Oracle. [Link]

-

Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC. [Link]

-

Losartan. In: Wikipedia. [Link]

-

Losartan | C22H23ClN6O | CID 3961 - PubChem - NIH. [Link]

-

Losartan Chemistry and Its Effects via AT1 Mechanisms in the Kidney - PMC - NIH. [Link]

-

How the antihypertensive losartan was discovered. [Link]

-

What is the mechanism of action of losartan? | R Discovery. [Link]

-

One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles - PMC. [Link]

-

Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders - PMC. [Link]

-

N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC. [Link]

-

Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process - SciELO. [Link]

-

5-Aminotetrazole. In: Wikipedia. [Link]

Sources

- 1. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process [scielo.org.mx]

- 7. Cilostazol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of Cilostazol? [synapse.patsnap.com]

Electronic properties of the tetrazole ring in 1-isopropyl-5-aminotetrazole

An In-depth Technical Guide to the Electronic Properties of the Tetrazole Ring in 1-Isopropyl-5-aminotetrazole

Introduction: The Tetrazole Ring in Modern Drug Discovery

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has emerged as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, particularly its ability to act as a non-classical bioisostere of the carboxylic acid group, have cemented its importance in drug design.[1][3] Tetrazoles offer a similar pKa to carboxylic acids but with enhanced metabolic stability and improved pharmacokinetic profiles, such as increased lipophilicity and cell membrane permeability.[1] This guide focuses on 1-isopropyl-5-aminotetrazole, a representative substituted aminotetrazole, to provide an in-depth analysis of the electronic properties that govern its behavior and utility. By understanding the interplay of the aromatic ring and its substituents, researchers can better harness the potential of this versatile scaffold in developing next-generation therapeutics.

Core Electronic Structure and Tautomerism of 5-Aminotetrazole

The foundational electronic character of 1-isopropyl-5-aminotetrazole is derived from the 5-aminotetrazole (5-ATZ) core. The tetrazole ring is inherently aromatic, possessing a stable 6π-electron system that contributes to its high thermal stability.[1][4] However, the parent 5-ATZ scaffold is subject to complex tautomeric equilibria, which are critical to understanding its reactivity and substitution patterns.

-

Prototropic Tautomerism: The unsubstituted ring can exist in two primary aromatic forms, the 1H- and 2H-tautomers. While the 2H tautomer is generally more stable in the gas phase, the 1H form is often favored in the solid state and in polar solvents.[1][5]

-

Amino-Imino Tautomerism: A second equilibrium exists between the exocyclic amino form (5-aminotetrazole) and the imino form (5-iminotetrazole).[6][7] The amino tautomers are typically more stable and are the predominant species under most conditions.[7][8]

Alkylation, such as the introduction of the isopropyl group, "locks" the molecule into a specific tautomeric form, primarily yielding N1 and N2 substituted isomers.[9] This guide will focus on the N1 isomer, 1-isopropyl-5-aminotetrazole.

Caption: Tautomeric forms of the 5-aminotetrazole core.

The Influence of Isopropyl and Amino Substituents

The electronic landscape of the tetrazole ring in 1-isopropyl-5-aminotetrazole is significantly modulated by its two substituents. The nature of these groups—one electron-donating via resonance and the other via induction—creates a unique electron distribution that dictates the molecule's reactivity and intermolecular interactions.

-

5-Amino Group (+M Effect): The amino group at the C5 position is a powerful electron-donating group through resonance (+M or mesomeric effect). The lone pair of electrons on the exocyclic nitrogen can delocalize into the π-system of the tetrazole ring. This donation of electron density increases the nucleophilicity of the ring nitrogens but can slightly weaken the overall aromaticity compared to an unsubstituted tetrazole.[10]

-

1-Isopropyl Group (+I Effect): The isopropyl group attached to the N1 position is an alkyl group that acts as a weak electron-donating group through induction (+I effect). It pushes electron density into the ring through the sigma bond framework. While less impactful than the amino group's resonance effect, it further contributes to the electron-rich nature of the ring. Sterically, the bulky isopropyl group can also influence the molecule's conformation and ability to participate in intermolecular interactions.

Caption: Substituent effects contributing to the ring's electronics.

Synthesis and Characterization Workflow

A robust understanding of a molecule's electronic properties is built upon a foundation of its synthesis and rigorous characterization. The N-alkylation of 5-aminotetrazole is a common strategy for producing 1-substituted derivatives.

Experimental Protocol: Synthesis of 1-Isopropyl-5-aminotetrazole

This protocol is adapted from established methods for the N-alkylation of aminotetrazoles.[11]

-

Preparation: To a stirred suspension of 5-aminotetrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the acidic N-H of the tetrazole ring, forming the highly nucleophilic sodium tetrazolate salt in situ.[9]

-

-

Activation: Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the anion.

-

Alkylation: Add 2-bromopropane (1.1 eq) dropwise to the reaction mixture.

-

Causality: The tetrazolate anion acts as a nucleophile, attacking the electrophilic carbon of the 2-bromopropane in an Sₙ2 reaction. This reaction typically yields a mixture of N1 and N2 isomers, which must be separated.[9]

-

-

Reaction Monitoring: Continue stirring at room temperature for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product (mixture of isomers) is purified by column chromatography on silica gel to isolate the 1-isopropyl-5-aminotetrazole isomer.

Caption: A typical workflow for synthesis and analysis.

Probing Electronic Properties: Experimental & Computational Methods

A multi-technique approach is essential for a comprehensive analysis of the molecule's electronic structure.

Spectroscopic Characterization

Spectroscopy provides direct experimental evidence of the electronic environment within the molecule.

| Technique | Purpose & Expected Observations |

| ¹H NMR | Confirms the presence of the isopropyl group (a doublet for the methyl protons, a septet for the methine proton) and the amino group protons (a broad singlet). The chemical shifts provide information on the local electronic environment. |

| ¹³C NMR | Crucial for probing the electron density of the tetrazole ring. The C5 carbon, attached to the electron-donating amino group, is expected to resonate at approximately 156-158 ppm.[9] The isopropyl carbons will appear in the aliphatic region. |

| IR Spectroscopy | Identifies key functional groups. Expected bands include N-H stretching for the amino group (~3200-3400 cm⁻¹), C-H stretching for the isopropyl group (~2900-3000 cm⁻¹), and characteristic C=N and N=N ring stretching vibrations (~1400-1650 cm⁻¹).[1][9] |

| UV-Vis Spectroscopy | The π→π* electronic transitions of the aromatic ring can be observed. 1-substituted tetrazoles typically have distinct absorption maxima compared to their 2-substituted isomers, aiding in structural confirmation.[1] |

X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[11] For 1-isopropyl-5-aminotetrazole, this technique would confirm the N1 substitution pattern and reveal details about hydrogen bonding networks involving the amino group and the ring nitrogens, which are crucial for understanding its behavior in biological systems.[11]

Computational Analysis with Density Functional Theory (DFT)

DFT calculations are a powerful tool for visualizing and quantifying electronic properties that are not directly observable.[12][13]

-

Methodology: Geometries are typically optimized using a functional like B3LYP with a basis set such as 6-311G**, which provides a good balance of accuracy and computational cost for such systems.[11][13]

-

Molecular Electrostatic Potential (MEP) Map: This analysis generates a color-coded map of the electrostatic potential on the molecule's electron density surface. For 1-isopropyl-5-aminotetrazole, the MEP map would show a high negative potential (red/orange) around the N3 and N4 atoms of the tetrazole ring, identifying them as the primary sites for electrophilic attack and hydrogen bond acceptance. The amino protons would show a positive potential (blue), indicating their role as hydrogen bond donors.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The electron-donating amino and isopropyl groups are expected to raise the energy of the HOMO, making the molecule a better electron donor. The HOMO is likely to be localized over the amino group and the π-system of the ring, while the LUMO is typically distributed over the ring's π* anti-bonding orbitals. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Conclusion

The electronic properties of the tetrazole ring in 1-isopropyl-5-aminotetrazole are a product of the inherent aromaticity of the heterocycle, powerfully modulated by the electron-donating effects of the amino and isopropyl substituents. The resulting high electron density on the ring, particularly at the N3 and N4 positions, defines its nucleophilic character and its capacity for hydrogen bonding. A comprehensive analytical approach, combining synthesis, spectroscopy, crystallography, and computational modeling, is essential to fully elucidate these properties. For researchers in drug development, this detailed understanding is critical for rational drug design, enabling the optimization of binding interactions, metabolic stability, and overall pharmacological profiles.

References

-

Butman, M., Fershtat, A., Stepanov, R., & Gidaspov, A. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Polymers, 14(20), 4287. Available from: [Link]

-

Zhang, C., Sun, C., & Zhang, J. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 27(20), 6825. Available from: [Link]

- Herbst, R. M., & Wilson, K. R. (1950). Method for synthesizing 5-aminotetrazole. U.S. Patent No. 5,451,682.

-

Joule, J. A., & Mills, K. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Heterocyclic Chemistry, 61(1), 1-28. Available from: [Link]

-

Stierstorfer, J. (2009). Advanced Energetic Materials Based on 5-Aminotetrazole - Synthesis, Characterization, Testing and Scale-up. Ludwig-Maximilians Universität München. Available from: [Link]

-

Oya, Y., et al. (2016). Crystal structure of anhydrous 5-aminotetrazole and its high-pressure behavior. Journal of Physics and Chemistry of Solids, 98, 194-199. Available from: [Link]

-

Mahmood, A., et al. (2015). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. Comptes Rendus Chimie, 18(3), 299-307. Available from: [Link]

-

Moraes, A. M., da Silva, T. L., & de Mattos, M. C. S. (2023). 5-Aminotetrazoles – An Overview of Synthetic Methodologies through the Desulfurization of Thioureas. Current Organic Chemistry, 27(15), 1319-1328. Available from: [Link]

-

NIST. (n.d.). 1H-Tetrazol-5-amine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

ResearchGate. (n.d.). (a) 5-iminotetrazole, (b) 1H-5-aminotetrazole, and (c) 2H-5-aminotetrazole. [Image]. Available from: [Link]

-

Moraes, A. M., da Silva, T. L., & de Mattos, M. C. S. (2023). 5-Aminotetrazoles – An Overview of Synthetic Methodologies through the Desulfurization of Thioureas. Current Organic Chemistry, 27(15). Available from: [Link]

-

Klapötke, T. M., et al. (2009). 1-Isopropyl-ideneamino-1H-tetra-zol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1679. Available from: [Link]

-

Gao, Y., et al. (2014). Synthesis and Characterization of 5-Amino-1-nitriminotetrazole and Its Salts. Propellants, Explosives, Pyrotechnics, 39(4), 549-555. Available from: [Link]

-

Irfan, A. (2017). Computational studies on tetrazole derivatives as potential high energy materials. Journal of the Chinese Chemical Society, 64(1), 103-109. Available from: [Link]

-

Wang, G., & Wu, J. (2023). Theoretical study on effect of substituent on aromaticity of tetrazole ring. Chemical Physics Letters, 819, 140469. Available from: [Link]

-

Chen, Z. X., et al. (1999). Studies on Heats of Formation for Tetrazole Derivatives with Density Functional Theory B3LYP Method. The Journal of Physical Chemistry A, 103(12), 1971-1975. Available from: [Link]

-

Irikura, K. K., & Johnson, R. D. (2009). Unimolecular Decomposition of 5-Aminotetrazole and its Tautomer 5-Iminotetrazole: New Insight from Isopotential Searching. The Journal of Physical Chemistry A, 113(13), 3146-3153. Available from: [Link]

-

Frontera, A., et al. (2023). Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings. Chemistry – An Asian Journal, 18(11), e202300192. Available from: [Link]

-

Irikura, K. K., & Johnson, R. D. (2009). Unimolecular Decomposition of 5-Aminotetrazole and its Tautomer 5-Iminotetrazole: New Insight from Isopotential Searching. [Preprint]. Available from: [Link]

-

He, C., et al. (2023). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 28(13), 5035. Available from: [Link]

-

Abdel-Gawad, H., et al. (2023). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Scientific Reports, 13(1), 1018. Available from: [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄·SiO₂. South African Journal of Chemistry, 68, 133-137. Available from: [Link]

-

Guedes, G. P., et al. (2020). Synthesis, structural and computational studies of new tetrazole derivatives. Journal of Molecular Structure, 1202, 127278. Available from: [Link]

-

Caballero-Mancebo, E., et al. (2023). Substituent Effects in Tetrel Bonds Involving Aromatic Silane Derivatives: An ab initio Study. Molecules, 28(5), 2355. Available from: [Link]

-

Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(6), 4066-4123. Available from: [Link]

-

Irikura, K. K., & Johnson, R. D. (2009). Unimolecular Decomposition of 5-Aminotetrazole and its Tautomer 5-Iminotetrazole: New Insight from Isopotential Searching. The Journal of Physical Chemistry A, 113(13), 3146–3153. Available from: [Link]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 8. researchgate.net [researchgate.net]

- 9. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations [comptes-rendus.academie-sciences.fr]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Safe Synthesis of 1-(Propan-2-yl)-1H-tetrazol-5-amine via Continuous Flow Cycloaddition

Introduction and Mechanistic Rationale

1-Substituted 5-aminotetrazoles are highly valued in drug development as metabolically stable bioisosteres for carboxylic acids and amides. However, the synthesis of 1-(propan-2-yl)-1H-tetrazol-5-amine (1-isopropyl-1H-tetrazol-5-amine) presents a profound safety challenge. The requisite precursor, isopropyl azide, is a low-molecular-weight alkyl azide that severely violates the empirical "Rule of Six" (where the ratio of (C+O)/N should be ≥3 for safe handling). With a ratio of exactly 1, isopropyl azide is highly energetic, toxic, and prone to explosive thermal decomposition, possessing an activation barrier for nitrogen extrusion of merely 38–40 kcal/mol[1].

To overcome the inherent dangers of batch processing—where heat accumulation and large active volumes of azide can lead to catastrophic thermal runaway—this protocol utilizes continuous flow microreactor technology [2]. By transitioning the [3+2] cycloaddition of isopropyl azide and cyanamide into a flow regime, we achieve a self-validating safety system. The microreactor provides superior heat dissipation, precise residence time control, and restricts the hazardous azide to a minimal active volume (< 10 mL at any given time), enabling intensified high-temperature processing without the risk of detonation[3].

Process Visualization

Continuous flow microreactor setup for the safe synthesis of 1-(propan-2-yl)-1H-tetrazol-5-amine.

Quantitative Process Comparison

The transition from batch to flow chemistry is not merely a safety upgrade; it fundamentally alters the reaction kinetics and yield profile. The table below summarizes the operational metrics validating the flow approach.

| Parameter | Traditional Batch Reactor | Continuous Flow Microreactor | Causality / Rationale |

| Active Azide Volume | 100% of batch scale | < 5% of total volume | Flow minimizes the inventory of explosive intermediates[2]. |

| Heat Transfer Area/Vol | < 10 m²/m³ | > 500 m²/m³ | Microchannels prevent localized hot spots and thermal runaway. |

| Reaction Temperature | 80 °C (Safety limit) | 120 °C (Pressurized) | BPR allows heating above the solvent's atmospheric boiling point. |

| Reaction Time | 12 - 24 hours | 15 minutes | High-T/High-P conditions exponentially accelerate cycloaddition[3]. |

| Isolated Yield | ~55% (Degradation) | > 85% | Short residence time prevents thermal degradation of the tetrazole. |

Experimental Protocol: Continuous Flow Synthesis

CRITICAL SAFETY WARNING: Isopropyl azide is a highly sensitive explosive. All stock solutions must be prepared in a blast-shielded fume hood. Never isolate neat isopropyl azide; always handle it as a dilute solution in a high-boiling solvent like DMF.

Equipment Setup:

-

Dual syringe pump system (e.g., Vapourtec or Syrris).

-

PTFE T-mixer (0.5 mm ID).

-

Stainless steel or PFA reactor coil (Volume = 10.0 mL).

-

Adjustable Back Pressure Regulator (BPR) set to 100 psi.

Step-by-Step Methodology:

-

System Priming and Equilibration:

-

Submerge the reactor coil in a heating bath or block set to 120 °C.

-

Prime the entire fluidic pathway with anhydrous N,N-Dimethylformamide (DMF) at a combined flow rate of 1.0 mL/min.

-

Engage the BPR to 100 psi and verify there are no pressure leaks or blockages in the system.

-

-

Reagent Preparation:

-

Solution A: Dissolve cyanamide (42.0 g, 1.0 mol) in anhydrous DMF to a total volume of 1.0 L (1.0 M concentration).

-

Solution B: Prepare a 1.2 M solution of isopropyl azide in anhydrous DMF (1.0 L). (Note: In a fully optimized industrial setting, this stream is generated in situ from isopropyl bromide and sodium azide to further minimize handling)[2].

-

-

Steady-State Operation:

-

Connect Solution A to Pump A and Solution B to Pump B.

-

Set Pump A to a flow rate of 0.33 mL/min and Pump B to 0.33 mL/min. This provides a combined flow rate of 0.66 mL/min, ensuring a precise residence time ( tres ) of 15 minutes within the 10.0 mL reactor coil.

-

The 1.2 equivalents of isopropyl azide ensure complete consumption of the cyanamide.

-

Discard the first 15 mL of the reactor effluent (system dead volume and dispersion zone) before beginning product collection.

-

-

Downstream Processing and Isolation:

-

Collect the steady-state effluent into a flask submerged in an ice-water bath to immediately quench any residual thermal energy.

-

Transfer the collected mixture to a rotary evaporator. Remove the DMF under high vacuum at 50 °C.

-

Triturate the resulting crude residue with cold diethyl ether to precipitate the 1-(propan-2-yl)-1H-tetrazol-5-amine.

-

Filter the solid, wash with minimal cold ether, and dry under vacuum to afford the product as a crystalline solid (Typical yield: 85-88%).

-

References

-

Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles. Chemical Reviews - ACS Publications. Available at:[Link]

-

Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles and Hydrazoic Acid by Using a Safe and Scalable High-Temperature Microreactor Approach. ResearchGate. Available at:[Link]

- Method for producing azide compound, and method for producing 1H-tetrazole derivative (EP2860173B1 / KR101639507B1). Google Patents.

Sources

Application Note: Regioselective Alkylation and Functionalization of 5-Aminotetrazole

Introduction & Mechanistic Principles

5-Aminotetrazole (5-AT) is a high-nitrogen (82.3%) heterocyclic scaffold pivotal in the development of energetic materials, pharmaceuticals, and specialized polymers[1]. The functionalization of 5-AT via alkylation presents a classic regioselectivity challenge due to the presence of four endocyclic nitrogen atoms and one exocyclic primary amine.

Causality in Regioselection: In basic media, 5-AT undergoes deprotonation to form the highly delocalized 5-aminotetrazolate anion. Because the negative charge is distributed across the tetrazole ring, nucleophilic attack on an alkyl halide (or sulfate) occurs predominantly at the endocyclic N-1 and N-2 positions[2]. The exocyclic amine remains unreactive under these conditions due to its lower relative nucleophilicity and the thermodynamic stability of the resulting ring-alkylated products.

The ratio of N-1 to N-2 alkylation is governed by steric hindrance, the nature of the electrophile, and solvent polarity. Alkylation in aqueous basic media typically favors the N-1 isomer as the major product, though the N-2 isomer is consistently formed as a significant minor byproduct (typically 23–32% yield)[2]. Conversely, direct alkylation of the exocyclic amine is impossible under standard basic conditions; it requires a reconstructive reductive amination approach to bypass the nucleophilicity of the ring[3].

Reaction Optimization & Regioselectivity Data

The table below summarizes field-proven reaction conditions and the resulting regioselectivity when functionalizing 5-AT.

Table 1: Typical Reaction Conditions and Regioselectivity for 5-Aminotetrazole Alkylation

| Alkylating Agent | Base / Solvent | Major Product | Minor Product | Ref |

| Methyl Iodide | NaOH / H 2 O | 1-Methyl-5-aminotetrazole | 2-Methyl-5-aminotetrazole (23-32%) | [2] |

| 2-Chloroethanol | NaOH / H 2 O | 1-(2-Hydroxyethyl)-5-aminotetrazole | 2-(2-Hydroxyethyl)-5-aminotetrazole | [4] |

| Dimethyl Sulfate | KOH / H 2 O | 1-Methyl-5-aminotetrazole | 2-Methyl-5-aminotetrazole | [2] |

| Benzaldehyde + H 2 | Et 3 N / MeOH | 5-Benzylaminotetrazole (Exocyclic) | None (100% Regioselective) | [3] |

Workflow 1: Endocyclic N-Alkylation (N-1 and N-2 Isomers)

This protocol leverages aqueous sodium hydroxide to generate the tetrazolate anion, followed by S N 2 alkylation. The causality behind using an aqueous medium is to ensure complete dissolution and deprotonation of the 5-AT starting material, which is highly polar.

Mechanistic pathway of 5-aminotetrazole alkylation yielding N-1 and N-2 regioisomers.

Protocol A: Synthesis of 1-Alkyl and 2-Alkyl-5-aminotetrazoles

-

Deprotonation: Dissolve 1.0 equivalent of 5-aminotetrazole monohydrate in a 10% aqueous NaOH solution (1.1 equivalents of NaOH). Stir at room temperature for 15 minutes to ensure complete formation of the sodium 5-aminotetrazolate anion[2].

-

Alkylation: Slowly add 1.1 equivalents of the alkylating agent (e.g., methyl iodide or 2-chloroethanol) dropwise to the reaction mixture[2][4].

-

Thermal Activation: Heat the mixture to 60–70 °C and maintain reflux for 4–6 hours. The causality of this heating step is to overcome the activation energy barrier for the S N 2 attack by the sterically hindered, highly delocalized tetrazolate anion.

-

Isolation: Evaporate the solvent under diminished pressure. Dissolve the crude mixture in water and precipitate the free base by adding dilute NaOH.

-

Isomer Separation: Separate the N-1 and N-2 isomers via fractional crystallization (using benzene or toluene) or silica gel column chromatography, exploiting the distinct polarity differences between the two regioisomers[2].

Workflow 2: Exocyclic N-Alkylation via Reductive Amination

Because direct alkylation of the exocyclic amine is outcompeted by the ring nitrogens, a reconstructive reductive amination approach is required. By condensing the exocyclic amine with an aldehyde, an intermediate imine (pentaazafulvene-like) is formed, which is subsequently reduced[3].

Reductive amination workflow for selective exocyclic N-alkylation of 5-aminotetrazole.

Protocol B: Regioselective Synthesis of 5-(Alkylamino)tetrazoles

-

Imine Formation: Add 1.0 equivalent of the target aldehyde (e.g., freshly distilled benzaldehyde) in one portion to a warm (50 °C) solution of 5-aminotetrazole (1.0 eq) and triethylamine (1.0 eq) in absolute methanol[3].

-

Equilibration: Stir for 15 minutes, then cool the reaction mixture to room temperature.

-

Catalytic Hydrogenation: Transfer the mixture to an autoclave. Add 10% Pd/C catalyst (approx. 5% w/w relative to 5-AT). Pressurize with hydrogen gas to 500 psi and agitate at room temperature for 18 hours[3].

-

Purification: Vent the hydrogen gas safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Remove all volatile materials at 60 °C under aspirator pressure to yield the pure exocyclic alkylated product.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compounds and confirm regioselectivity, analytical verification is mandatory. 13 C NMR spectroscopy provides a self-validating mechanism to distinguish between N-1 and N-2 isomers based on the chemical shift of the tetrazole carbon (C–NH 2 ).

-

N-1 Isomer Validation: The C–NH 2 carbon typically resonates upfield, around 156.5 ppm [1].

-

N-2 Isomer Validation: The C–NH 2 carbon is shifted downfield to approximately 167.5 ppm due to the differing electronic environment and symmetry of the 2-substituted tetrazole ring[1].

If the protocol was intended to yield an exocyclic alkylation (Protocol B), the presence of a secondary amine proton (N-H) in the 1 H NMR spectrum alongside the preservation of the highly deshielded tetrazole ring carbon confirms success.

References[2] Title: Mono-alkylation of Sodium 5-Aminotetrazole in Aqueous Medium

Source: Journal of the American Chemical Society URL: [Link]1] Title: New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties Source: Polymers (MDPI) URL: [Link]4] Title: New energetic materials: functionalized 1-ethyl-5-aminotetrazoles and 1-ethyl-5-nitriminotetrazoles Source: Chemistry - A European Journal (via PubMed) URL: [Link]3] Title: Oxidation of 5-Aminotetrazoles Source: Organic Syntheses URL: [Link]

Sources

Application Note: 1-(Propan-2-yl)-1H-tetrazol-5-amine as a Multidentate Ligand in Coordination Chemistry

Executive Summary

The rational design of coordination compounds—ranging from metal-organic frameworks (MOFs) to discrete energetic transition metal complexes—relies heavily on the precise selection of organic ligands. 1-(Propan-2-yl)-1H-tetrazol-5-amine (also known as 1-isopropyl-5-aminotetrazole, abbreviated here as 1-iPr-5-ATZ ) represents a highly versatile, nitrogen-rich ligand. By combining the strong electron-donating capabilities of the tetrazole ring with the steric bulk of an isopropyl group, this ligand offers researchers exquisite control over metal coordination geometries, preventing the formation of intractable 3D polymeric networks and favoring the isolation of highly crystalline, discrete molecular complexes or tunable porous materials[1].

Mechanistic Insights & Coordination Causality

The Electronic Role of the Tetrazole Core

Tetrazoles are excellent σ-donors and moderate π-acceptors. In 1-iPr-5-ATZ, the presence of the exocyclic amine (-NH₂) at the C5 position pushes electron density into the aromatic tetrazole ring. Counterintuitively, the exocyclic amine itself rarely participates in direct metal coordination; its lone pair is heavily delocalized into the ring system, rendering it a poor nucleophile but an excellent hydrogen-bond donor[2]. Consequently, metal coordination occurs almost exclusively at the endocyclic nitrogen atoms (N2, N3, and N4).

Steric Direction via the Isopropyl Group

Unsubstituted 5-aminotetrazole readily forms highly dense, insoluble infinite coordination polymers because all four ring nitrogens are accessible. The deliberate addition of the isopropyl group at the N1 position introduces significant steric hindrance. This structural modification physically blocks metal centers from coordinating at the adjacent N2 and N5 regions, forcing coordination to occur at the more sterically accessible N3 and N4 positions[3]. This causality is the foundation of using 1-alkyl-5-aminotetrazoles to engineer discrete, soluble 0D complexes or predictable 1D/2D architectures rather than amorphous precipitates.

Supramolecular Stabilization

While the exocyclic C5-NH₂ does not bind the metal, it plays a critical role in crystal engineering. It acts as a robust double hydrogen-bond donor, interacting with counterions (e.g., Cl⁻, NO₃⁻) or solvent molecules. This secondary sphere coordination is vital for stabilizing the crystal lattice and increasing the thermal stability of the resulting complexes, which is particularly important when developing energetic materials[3].

Physicochemical & Coordination Data Summary

The following table summarizes the quantitative and structural parameters critical for integrating 1-iPr-5-ATZ into coordination workflows.

| Parameter | Value / Description | Experimental Implication |

| Chemical Formula / MW | C₄H₉N₅ / 127.15 g/mol | Calculate stoichiometry carefully; high nitrogen content (55%). |

| Primary Coordination Sites | N3, N4 (Endocyclic) | Promotes bidentate bridging or monodentate terminal binding. |

| Steric Director | N1-Isopropyl group | Prevents dense 3D polymeric networks; increases solubility. |

| Hydrogen Bond Donors | C5-NH₂ (Exocyclic) | Stabilizes lattice via secondary sphere interactions with anions. |

| Typical Metal Geometries | Octahedral (Cu²⁺, Ni²⁺), Tetrahedral (Zn²⁺) | Predictable splitting of d-orbitals; tunable magnetic/optical properties. |

| Ligand Field Strength | Strong (similar to cyanides/azides) | Induces low-spin states in susceptible transition metals. |

Experimental Workflows & Protocols

Protocol A: Synthesis of the 1-iPr-5-ATZ Ligand

The most efficient route to 1-substituted 5-aminotetrazoles avoids harsh conditions by utilizing the in situ generation of cyanogen azide, followed by a [3+2] cycloaddition-like cyclization with isopropylamine[4].

Synthesis pathway of 1-iPr-5-ATZ via a cyanogen azide intermediate.

Step-by-Step Methodology:

-

In Situ Azide Generation: Suspend cyanogen bromide (1.0 eq) in a mixture of acetonitrile/water (1:1 v/v) and cool to 0 °C in an ice bath. Causality: Cyanogen azide is highly unstable and potentially explosive at elevated temperatures; 0 °C ensures safe, controlled generation.

-

Addition of Sodium Azide: Slowly add sodium azide (1.05 eq) in small portions under vigorous stirring. Maintain the temperature strictly at 0 °C for 1 hour.

-

Amine Coupling: Dropwise add isopropylamine (1.0 eq). The reaction forms an unstable imidoyl azide intermediate.

-

Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 24 hours. Causality: The thermodynamic driving force of aromaticity causes the imidoyl azide to spontaneously cyclize into the tetrazole ring.

-

Self-Validation Check: Monitor the reaction via FTIR. The disappearance of the sharp azide stretching band (~2100 cm⁻¹) and the emergence of tetrazole ring stretches (1450–1550 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) confirms complete cyclization.

-

Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 1-iPr-5-ATZ.

Protocol B: Synthesis of Discrete Copper(II) Complex[Cu(1-iPr-5-ATZ)₄]Cl₂

This protocol details the complexation of the ligand with a transition metal to form a discrete, highly crystalline energetic complex[3].

Workflow for synthesizing transition metal complexes using the 1-iPr-5-ATZ ligand.

Step-by-Step Methodology:

-

Ligand Dissolution: Dissolve 1-iPr-5-ATZ (4.0 eq) in a minimum volume of warm methanol (60 °C). Causality: Methanol is chosen because it easily solubilizes the organic ligand while remaining miscible with the aqueous metal salt solution, preventing premature precipitation.

-

Metal Salt Preparation: Dissolve Copper(II) chloride dihydrate (1.0 eq) in a minimum volume of distilled water.

-

Complexation: Add the aqueous CuCl₂ solution dropwise to the stirring ligand solution.

-

Self-Validation Check (Colorimetric): The solution will immediately shift from the pale blue of hydrated Cu²⁺ to a deep, vibrant royal blue/green. This bathochromic shift is a self-validating indicator that the strong-field tetrazole nitrogen atoms have successfully displaced the water molecules in the copper coordination sphere.

-

Crystallization: Stir the mixture at 60 °C for 2 hours to ensure thermodynamic equilibrium. Filter the hot solution to remove any trace impurities, then cover the beaker with parafilm (punctured with small holes). Allow the solvents to evaporate slowly at room temperature over 3–5 days.

-

Isolation: Harvest the resulting deep blue crystals. Wash with cold diethyl ether and dry in vacuo.

Safety & Handling Directives

WARNING: Energetic Materials Hazard Compounds containing high nitrogen content (such as tetrazoles) and their transition metal complexes (especially with Silver, Copper, or Zinc) are potentially explosive stimuli-sensitive energetic materials[3].

-

Scale: Never scale up Protocol B beyond 1-2 mmol without conducting rigorous impact, friction, and electrostatic discharge (ESD) sensitivity testing.

-

Handling: Always use conductive, grounded spatulas (or static-free plastic spatulas) when handling dry metal-tetrazole complexes. Avoid exposing the dry complexes to direct flame, high-velocity impact, or excessive friction.

-

PPE: Kevlar gloves, a grounded anti-static wrist strap, and a blast shield are mandatory when isolating the final crystalline complexes.

References

-

National Center for Biotechnology Information. "1-Aminotetrazole | CH3N5 | CID 6432536" PubChem. Available at: [Link]

-

Dong, C., et al. "Palladium-catalyzed N-Arylation of 1-substituted-1H-tetrazol-5-amines" ResearchGate. Available at: [Link]

-

Huang, T., et al. "Energetic Silver Salts with 5-Aminotetrazole Ligands" ResearchGate. Available at:[Link]

-

Joo, Y.-H., & Shreeve, J. M. "Bisnitramide-Bridged N-Substituted Tetrazoles with Balanced Sensitivity and High Performance" Organic Letters - ACS Publications. Available at:[Link]

Sources

Application Note: Strategic Synthesis and Integration of 1-Isopropyl-5-aminotetrazole in API Development

Scientific Context & Structural Rationale

In modern drug design, 5-monosubstituted tetrazoles are highly valued as non-classical bioisosteres of carboxylic acids. They offer similar acidities but possess significantly higher lipophilicities and superior metabolic resistance against decarboxylation[1].

As a Senior Application Scientist, I frequently utilize 1-isopropyl-5-aminotetrazole as a pivotal building block in lead optimization. The exocyclic amine provides a versatile handle for downstream functionalization, while the N1-isopropyl substitution introduces targeted steric bulk. This specific alkylation locks the molecular conformation and increases steric shielding—a critical causality when optimizing binding affinity in kinase inhibitors or enhancing blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.

Comparative Synthetic Methodologies

The synthesis of 1-substituted 5-aminotetrazoles traditionally relies on the construction of the tetrazole ring from acyclic precursors. We have validated two primary pathways for generating the 1-isopropyl derivative, each with distinct operational advantages.

Table 1: Comparative Analysis of Synthetic Routes

| Parameter | Route A: Cyanogen Azide Cyclization | Route B: Bismuth-Promoted Desulfurization |

| Primary Reagents | Cyanogen bromide, NaN₃, Isopropylamine | Isopropylthiourea, NaN₃, Bi(NO₃)₃·5H₂O |

| Key Intermediate | Imidoyl azide[2] | S-coordinated thiourea complex[3] |

| Reaction Time | 24 hours (Room Temperature) | 5–10 mins (Microwave, 125 °C) |

| Yield Range | 60% – 75% | 75% – 85% |

| Safety Profile | High risk (in situ explosive intermediate) | Moderate (Heavy metal use, though Bi is low-tox) |

| Scalability | Limited by thermal/shock hazards | Excellent for parallel synthesis[4] |

Mechanistic Pathway: Direct Amination

The most direct route involves the reaction of cyanogen azide with isopropylamine. Because isolated cyanogen azide is highly explosive, it must be generated in situ from cyanogen bromide and sodium azide. The subsequent nucleophilic addition of isopropylamine forms an unstable imidoyl azide intermediate, which rapidly undergoes electrocyclic ring closure to yield the target tetrazole[2].

Figure 1: Mechanistic pathway for the synthesis of 1-isopropyl-5-aminotetrazole via cyanogen azide.

Validated Experimental Protocols

Protocol A: In Situ Cyanogen Azide Cyclization

This protocol is adapted from the foundational methodology detailed in [2].

Causality of Design: The biphasic Acetonitrile/Water (MeCN/H₂O) solvent system is critical. It moderates the highly exothermic nucleophilic addition and stabilizes the explosive cyanogen azide intermediate by keeping it solvated, preventing local concentration spikes.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanogen bromide (1.05 eq) in MeCN (0.5 M) and cool to 0 °C using an ice bath.

-

Azide Generation: Slowly add a solution of sodium azide (1.05 eq) in distilled water dropwise over 15 minutes. Stir for an additional 30 minutes at 0 °C to ensure complete in situ generation of cyanogen azide.

-

Amination: Add isopropylamine (1.0 eq) dropwise to the cooled mixture. Maintain the temperature at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature.

-

Cyclization: Stir the mixture at room temperature for 24 hours.

-

Self-Validating Step: Monitor the aqueous layer for the disappearance of the primary amine using a Ninhydrin stain on TLC. Complete consumption is critical; unreacted cyanogen azide poses a severe detonation risk if concentrated.

-

Workup: Once validated, evaporate the MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-isopropyl-5-aminotetrazole. Recrystallize from ethanol.

Protocol B: Bismuth-Promoted Thiourea Desulfurization

For laboratories requiring higher throughput and parallel synthesis without explosive hazards, the desulfurization of thioureas is preferred, as supported by recent advances in [3].

Causality of Design: Bi(NO₃)₃·5H₂O acts as a potent, low-toxicity thiophilic Lewis acid. It coordinates with the thiocarbonyl sulfur of the 1-isopropylthiourea intermediate, increasing the electrophilicity of the adjacent carbon to facilitate intramolecular cyclization by the azide ion. This avoids the use of highly toxic mercury (HgCl₂) traditionally used for desulfurization[4].

Step-by-Step Procedure:

-

Preparation: To a 10 mL microwave reactor vial, add 1-isopropylthiourea (1.0 mmol), sodium azide (2.0 mmol), and Bi(NO₃)₃·5H₂O (0.2 mmol).

-

Solvation: Suspend the reagents in 5 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Reaction: Seal the vial and subject it to microwave heating at 125 °C for 5–10 minutes at 150 W.

-

Self-Validating Step: The reaction progress is visually confirmed by the precipitation of black bismuth(III) sulfide (Bi₂S₃). This color change from a clear/pale solution to a dense black suspension validates that desulfurization and subsequent tetrazole ring closure have successfully occurred.

-

Workup: Filter the black suspension through a pad of Celite to remove Bi₂S₃. Dilute the filtrate with water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

Downstream Pharmaceutical Incorporation Workflows

Once synthesized, the exocyclic amine of 1-isopropyl-5-aminotetrazole serves as an excellent nucleophile for constructing complex Active Pharmaceutical Ingredients (APIs).

Figure 2: Downstream workflows for incorporating the tetrazole intermediate into target APIs.

-

Amide Coupling: The C5-amine is coupled with target carboxylic acids using uronium-based reagents (e.g., HATU, DIPEA) to form stable peptidomimetics.

-

Buchwald-Hartwig Cross-Coupling: For arylations, palladium-catalyzed cross-coupling with aryl halides yields N-aryl derivatives, a motif frequently found in kinase inhibitor scaffolds.

-

Urea Formation: Direct reaction with isocyanates generates substituted ureas, which are highly effective as enzyme modulators.

References

-

Title: 1-Substituted 5-Aminotetrazoles: Syntheses from CNN₃ with Primary Amines Source: Organic Letters (ACS Publications), 2008, 10(20), 4665-4667. URL: [Link]

-

Title: Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate Source: The Journal of Organic Chemistry (ACS Publications), 2024, 89(19), 14279-14290. URL: [Link]

-

Title: One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles Source: ACS Combinatorial Science (via PMC / NIH), 2020. URL: [Link]

-

Title: N-Iodosuccinimide-Promoted[3 + 2] Annulation Reaction of Aryldiazonium Salts with Guanidines To Construct Aminotetrazoles Source: Organic Letters (ACS Publications), 2021. URL: [Link]

Sources

Application Note: Advanced Bioconjugation and Multicomponent Click-Assembly Utilizing 1-(Propan-2-yl)-1H-tetrazol-5-amine

Executive Summary & Physicochemical Rationale

In modern drug development, the tetrazole ring is widely recognized as a privileged scaffold, frequently employed as a metabolically stable bioisostere for carboxylic acids and cis-amides[1]. Among tetrazole derivatives, 1-(Propan-2-yl)-1H-tetrazol-5-amine (also known as 1-isopropyl-1H-tetrazol-5-amine) offers a highly specific reactivity profile that makes it an exceptional building block for diversity-oriented synthesis and bioconjugation[2].

The N1-isopropyl substitution acts as a "tautomeric lock," preventing the 1H ⇌ 2H equilibrium and ensuring the ring remains exclusively in the 1H-configuration[3]. This structural rigidity enhances both lipophilicity and conformational predictability. Meanwhile, the exocyclic 5-amino group serves as a versatile, albeit electronically attenuated, nucleophilic handle for click-like multicomponent reactions (MCRs) and targeted payload coupling.

Mechanistic Insights: The Causality of 5-Aminotetrazole Reactivity

As an Application Scientist, it is critical to understand why 1-(Propan-2-yl)-1H-tetrazol-5-amine behaves differently than standard aliphatic amines. The tetrazole core is strongly electron-withdrawing, which delocalizes the lone pair on the 5-amino group.

-

Impact on Nucleophilicity: The pKa of the conjugate acid of the 5-amino group drops to approximately 4.0–4.5.

-

Experimental Causality: Because of this reduced basicity, standard physiological pH (7.4) or uncatalyzed conditions are insufficient for rapid coupling. Multicomponent click assemblies require Lewis acid activation to drive intermediate imine formation, while bioconjugations with activated esters require an elevated pH (8.5–9.0) to ensure a sufficient molar fraction of the unprotonated, reactive amine.

Quantitative Reactivity Profile

The following table summarizes the quantitative data driving the experimental design choices when working with this specific tetrazole building block.

| Amine Type | Approx. pKa (Conjugate Acid) | Relative Nucleophilicity | Optimal pH for NHS Coupling | Ugi-3CR Conversion (24h) |

| Primary Aliphatic Amine | ~10.5 | High | 7.2 – 8.0 | >95% (Uncatalyzed) |

| Aniline (Aromatic) | ~4.6 | Moderate | 8.0 – 8.5 | ~80% (Uncatalyzed) |

| 1-(Propan-2-yl)-1H-tetrazol-5-amine | ~4.0 – 4.5 | Low-Moderate | 8.5 – 9.0 | ~75% (Requires Lewis Acid) |

Protocol 1: Multicomponent Click Assembly (Ugi-Type 3CR)

This protocol details the synthesis of a tetrazole-fused peptidomimetic library. By reacting 1-(Propan-2-yl)-1H-tetrazol-5-amine with an aldehyde and an isocyanide, researchers can rapidly assemble complex, sterically demanding drug-like scaffolds[1].

Causality & Experimental Design

The rate-limiting step in this click assembly is the initial condensation between the 5-aminotetrazole and the aldehyde to form a Schiff base. To overcome the low nucleophilicity of the amine, Scandium(III) triflate (Sc(OTf)₃) is employed as a mild, moisture-tolerant Lewis acid to electrophilically activate the aldehyde carbonyl.

Step-by-Step Methodology

-

Preparation: In an oven-dried 10 mL glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(Propan-2-yl)-1H-tetrazol-5-amine and 1.0 mmol of the target aldehyde in 3.0 mL of anhydrous 2,2,2-Trifluoroethanol (TFE).

-

Catalysis: Add 5 mol% (0.05 mmol) of Sc(OTf)₃ to the solution. Stir at room temperature for 30 minutes to allow the Schiff base intermediate to pre-form.

-

Click Assembly: Add 1.0 mmol of the chosen isocyanide dropwise. Seal the vial and heat the reaction block to 60 °C for 12 hours.

-

Self-Validating Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL of HPLC-grade methanol, and analyze via LC-MS. The protocol is self-validating when the UV trace (254 nm) shows the complete disappearance of the starting aldehyde, accompanied by the emergence of the[M+H]⁺ peak of the target peptidomimetic.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL) and extract with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Visualization

Multicomponent click-assembly workflow utilizing 1-(Propan-2-yl)-1H-tetrazol-5-amine.

Protocol 2: Amine-Reactive Bioconjugation via NHS-Ester

This protocol outlines the attachment of 1-(Propan-2-yl)-1H-tetrazol-5-amine to an N-Hydroxysuccinimide (NHS) ester-functionalized payload (e.g., a fluorophore or a targeting peptide) to enhance the payload's lipophilicity and cellular permeability.

Causality & Experimental Design

Because the tetrazole amine is a weak nucleophile, coupling must be performed in a polar aprotic solvent (DMF) with a non-nucleophilic base (DIPEA) to maintain an apparent pH of 8.5–9.0. This ensures the amine is fully deprotonated and capable of executing the nucleophilic acyl substitution without the base competing for the NHS-ester.

Step-by-Step Methodology

-

Solubilization: Dissolve 1.2 equivalents (relative to the payload) of 1-(Propan-2-yl)-1H-tetrazol-5-amine in 500 µL of anhydrous Dimethylformamide (DMF).

-

Basification: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the tetrazole solution. Vortex for 1 minute to ensure homogeneity.

-

Coupling: Slowly add the basified tetrazole solution to a vial containing 1.0 equivalent of the NHS-ester functionalized payload (e.g., NHS-Fluorescein).

-

Incubation: Protect the reaction from light (if using a fluorophore) and agitate on a thermomixer at 25 °C for 4–6 hours.

-

Self-Validating Checkpoint: Spot 1 µL of the reaction mixture onto a silica TLC plate and perform a rapid Ninhydrin (Kaiser) test. A negative result (the absence of a deep blue/purple color) provides immediate, self-validating confirmation that the primary 5-amino group has been successfully consumed in the amide bond formation.

-

Purification: Purify the bioconjugate via semi-preparative Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA.

Workflow Visualization

Amine-reactive bioconjugation strategy for appending the lipophilic tetrazole moiety.

Sources

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Propan-2-yl)-1h-tetrazol-5-amine

Welcome to the technical support guide for the purification of 1-(Propan-2-yl)-1h-tetrazol-5-amine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound at high purity. The following sections provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.

I. Common Purification Challenges & Troubleshooting

This section addresses specific problems that may arise during the purification of 1-(Propan-2-yl)-1h-tetrazol-5-amine and offers structured solutions.

Scenario 1: Persistent Impurities After Initial Synthesis

Question: My initial crude product of 1-(Propan-2-yl)-1h-tetrazol-5-amine shows multiple spots on TLC, even after a simple workup. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple impurities is a common issue stemming from the synthetic route. The synthesis of 5-substituted 1H-tetrazoles can yield various byproducts.[1][2] For 1-(Propan-2-yl)-1h-tetrazol-5-amine, likely impurities include unreacted starting materials, regioisomers, and solvent adducts.

Initial Steps for Identification:

-

Characterize the Crude Mixture: Obtain a proton NMR and Mass Spectrum of your crude product. This will help in identifying the major components and comparing them against known spectral data for the desired product and potential byproducts.

-

Solubility Tests: Assess the solubility of your crude product in a range of solvents (e.g., water, methanol, ethyl acetate, dichloromethane, hexane). This information is crucial for selecting an appropriate purification method.

Troubleshooting Workflow:

Caption: Decision workflow for initial purification strategy.

Detailed Purification Strategies:

-

Column Chromatography: This is often the most effective method for separating compounds with different polarities.

-

Stationary Phase: Silica gel is a standard choice.

-

Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. For instance, a gradient from 8:2 to 1:1 (hexane:ethyl acetate) can be effective for separating tetrazole derivatives.[3]

-

Expert Tip: The amine functionality can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape.

-

-

Recrystallization: If the main impurity has a similar polarity to your product, recrystallization may be a better option.

-

Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on available data for similar compounds, consider solvent systems like ethanol/water, isopropanol, or toluene.

-

Protocol:

-

Dissolve the crude product in a minimal amount of hot solvent.

-

Allow the solution to cool slowly to room temperature.

-

Further cool in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

-

-

Acid-Base Extraction: The amine group on the tetrazole ring allows for purification via acid-base extraction.

-

Dissolve the crude product in an organic solvent like ethyl acetate.

-

Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer.

-

Separate the layers and wash the organic layer again with the acid solution.

-

Combine the aqueous layers and basify with a base like sodium bicarbonate or sodium hydroxide to deprotonate the amine, causing it to precipitate.

-

Extract the product back into an organic solvent or collect the precipitate by filtration.

-

Scenario 2: Difficulty in Crystallization

Question: I am trying to recrystallize 1-(Propan-2-yl)-1h-tetrazol-5-amine, but it either oils out or remains in solution. What can I do?

Answer:

Crystallization difficulties can be due to several factors, including residual impurities, incorrect solvent choice, or the rate of cooling. The presence of hydrogen bonding in aminotetrazoles can influence their crystal packing.[4]

Troubleshooting Crystallization:

| Problem | Potential Cause | Suggested Solution |

| Oiling Out | Supersaturation is too high; cooling is too rapid; solvent is a poor choice for crystallization. | - Add a co-solvent to reduce solubility. - Slow down the cooling rate (e.g., use a Dewar flask). - Try a different solvent system. |

| No Crystals Form | Solution is not saturated enough; compound is too soluble in the chosen solvent. | - Concentrate the solution by slowly evaporating the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod to induce nucleation. |

| Poor Crystal Quality | Rapid crystal growth due to high supersaturation. | - Decrease the rate of cooling. - Use a more dilute solution. |

Expert Tip: Seeding the solution with a small crystal of the pure compound can be highly effective in inducing crystallization. If you don't have a seed crystal, try to obtain one by slow evaporation of a small amount of a dilute solution.

Scenario 3: Product Decomposition During Purification

Question: I suspect my product is decomposing during purification, especially when using column chromatography on silica gel. Is this common and how can I prevent it?

Answer:

While many tetrazole derivatives exhibit good thermal stability, the acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[5] The amine group in your compound can interact strongly with the silica surface.

Strategies to Mitigate Decomposition:

-

Use Deactivated Silica: Pre-treating the silica gel with a base like triethylamine can neutralize acidic sites. This is done by preparing the silica slurry in the mobile phase containing the amine.

-

Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

-

Alternative Purification Methods: If decomposition on silica is a persistent issue, rely on recrystallization or acid-base extraction as your primary purification methods.

-

Temperature Control: Avoid excessive heating during solvent removal (rotary evaporation) after column chromatography. Tetrazole compounds can be thermally sensitive.[5][6]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 1-(Propan-2-yl)-1h-tetrazol-5-amine?

Q2: What are the key safety considerations when working with 1-(Propan-2-yl)-1h-tetrazol-5-amine and its precursors?

-

Azide Precursors: Syntheses involving sodium azide require caution as hydrazoic acid (HN₃), which is highly toxic and explosive, can be formed under acidic conditions.[8] Always perform reactions involving azides in a well-ventilated fume hood and quench any residual azide with a suitable reagent like sodium nitrite under acidic conditions before disposal.

-

Tetrazole Stability: While many tetrazoles are stable, some nitrogen-rich compounds can be energetic.[5] It is prudent to handle the compound with care, avoiding excessive heat and mechanical shock.

-

General Lab Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[7]

Q3: Can I use reverse-phase HPLC for the purification of this compound?

Yes, reverse-phase HPLC can be an excellent method for both analytical and preparative scale purification.

Typical Reverse-Phase HPLC Conditions:

| Parameter | Recommendation |

| Column | C18 or C8 |

| Mobile Phase | A gradient of water and acetonitrile or methanol. |

| Additive | A small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) is often added to the mobile phase to improve peak shape by protonating the amine. |

An example of a gradient could be from 95:5 to 5:95 (water:acetonitrile with 0.1% TFA) over 20-30 minutes.[3]

Q4: How can I confirm the regiochemistry of my product?

The synthesis of 1-substituted-5-aminotetrazoles can sometimes lead to the formation of the 2-substituted isomer. Distinguishing between these can be achieved using advanced NMR techniques.

NMR Spectroscopy for Isomer Differentiation:

Caption: Workflow for regioisomer determination using NMR.

-

¹H NMR: The chemical shift of the isopropyl methine proton will be different for the two isomers.

-

¹³C NMR: The chemical shift of the carbon atom in the tetrazole ring (C5) will also differ.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is particularly useful. For the 1-substituted isomer, you would expect to see a correlation between the protons of the isopropyl group and the C5 carbon of the tetrazole ring. This correlation would likely be absent or weaker for the 2-substituted isomer.

III. References

-

Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC. Available from: [Link]

-

Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol - NIH. Available from: [Link]

-

Synthesis of 5-oxo-1-substituted tetrazoles derived from amino acids. Available from: [Link]

-

1-propyl-1H-tetrazol-5-amine | C4H9N5 | CID 220622 - PubChem - NIH. Available from: [Link]

-

1H-Tetrazol-5-amine - Cheméo. Available from: [Link]

-

1H-Tetrazol-5-amine. Available from: [Link]

-

1-(1h-1,2,3,4-tetrazol-5-yl)propan-1-amine (C4H9N5) - PubChemLite. Available from: [Link]

-

1H-Tetrazole synthesis - Organic Chemistry Portal. Available from: [Link]

-

Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture - MDPI. Available from: [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl - SciELO. Available from: [Link]

-

Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives - ResearchGate. Available from: [Link]

-

US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents. Available from:

Sources

- 1. 1H-Tetrazole synthesis [organic-chemistry.org]

- 2. scielo.org.za [scielo.org.za]

- 3. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. aksci.com [aksci.com]

- 8. US5451682A - Method for synthesizing 5-aminotetrazole - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Regioselectivity in 1-Isopropyl-5-Aminotetrazole Synthesis